1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde
Overview
Description
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a fluoroethyl group and a pyrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.
Introduction of the fluoroethyl group: This step often involves nucleophilic substitution reactions where a suitable leaving group is replaced by a fluoroethyl group.
Attachment of the pyrazinyl group: This can be done via cross-coupling reactions, such as Suzuki or Stille coupling, using pyrazinyl halides and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid.
Reduction: 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its heterocyclic structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde: Similar structure but with a pyridinyl group instead of a pyrazinyl group.
1-(2-chloroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde: Similar structure but with a chloroethyl group instead of a fluoroethyl group.
Uniqueness
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of both a fluoroethyl group and a pyrazinyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(2-fluoroethyl)-5-pyrazin-2-ylpyrazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c11-1-4-15-8(7-16)5-9(14-15)10-6-12-2-3-13-10/h2-3,5-7H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJMVRIAMNSSFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)C=O)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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